![molecular formula C20H24N8 B2382142 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2415601-60-2](/img/structure/B2382142.png)
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a unique combination of pyrimidine, piperazine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions usually involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols to introduce different functional groups
Applications De Recherche Scientifique
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
Cancer Research: It is studied for its ability to inhibit poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms in cancer cells.
Mécanisme D'action
The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. This dual activity helps in modulating neurotransmitter levels in the brain, which can be beneficial in treating psychiatric disorders .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Brexpiprazole: Another antipsychotic agent with a similar mechanism of action but different chemical structure.
Norfloxacin Analogues: These compounds share the piperazine moiety and are used as antimicrobial agents.
Pyridazinones: These compounds contain the piperazine moiety and are studied for their acetylcholinesterase inhibitory activity.
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine stands out due to its unique combination of pyrimidine, piperazine, and pyrazole groups, which contribute to its diverse biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-24-19(13-20(25-15)28-7-3-6-23-28)27-10-8-26(9-11-27)18-12-17(21-14-22-18)16-4-2-5-16/h3,6-7,12-14,16H,2,4-5,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMLHSCKSMWQTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4)N5C=CC=N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
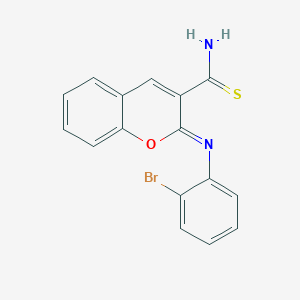
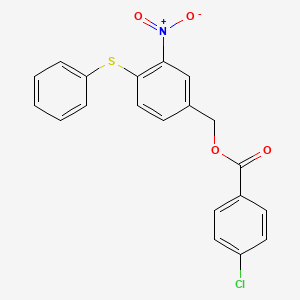
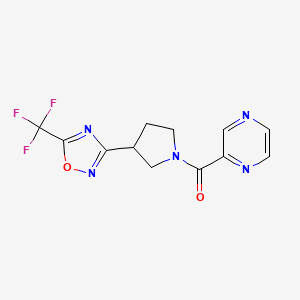
![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2382064.png)
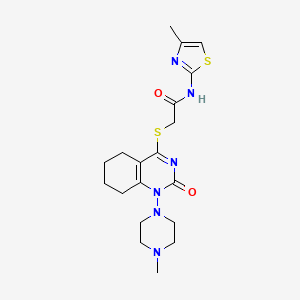
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
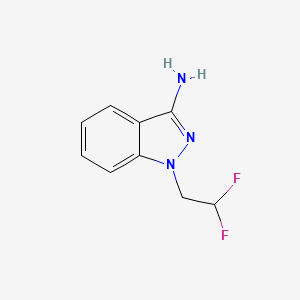
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2382073.png)
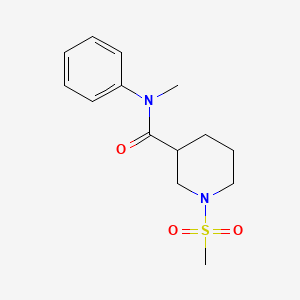
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-difluorophenyl)oxamide](/img/structure/B2382077.png)
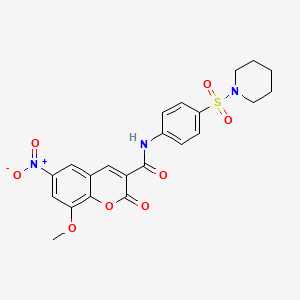
![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)
